molecular formula C21H16N2OS B2386133 N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313528-60-8

N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2386133
CAS No.: 313528-60-8
M. Wt: 344.43
InChI Key: GUWONKQIOSWDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a novel chemical entity designed for research applications, featuring a benzothiazole core linked to a biphenyl system via a carboxamide bridge. This structure is of significant interest in medicinal chemistry and drug discovery, particularly due to the established profile of the benzothiazole scaffold in neuroscience and oncology . In neuroscience research, structurally related benzothiazole-carboxamide compounds have demonstrated potent biological activity. For instance, certain derivatives have shown efficacy as selective neuronal nitric oxide synthase (nNOS) inhibitors, providing neuroprotection in a 6-OHDA-induced rat model of Parkinson's disease, with improvements in motor function and dopamine levels . Other benzothiazole hybrids have displayed potent anticonvulsant properties in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with some compounds exhibiting higher potency than reference drugs like phenytoin . The mechanism of action for such compounds often involves interaction with key neurological targets, supported by molecular docking studies showing significant binding affinity (e.g., ΔG = -9.0 kcal/mol) with enzyme active sites . In cancer research, the benzothiazole pharmacophore is recognized for its antitumor potential. Hybrid molecules incorporating benzothiazole and other heterocycles like quinoline have been developed as prospective anticancer agents, with studies indicating their role as protein-tyrosine kinase inhibitors and demonstrating anti-proliferative activity against cancer cell lines such as prostate cancer (PC-3 and LNCaP) . The biphenyl moiety in this compound may further enhance its ability to interact with various enzymatic pockets, similar to how flurbiprofen-based benzothiazole amides are designed for targeted activity . This compound is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-6-5-9-18-19(14)22-21(25-18)23-20(24)17-12-10-16(11-13-17)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWONKQIOSWDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 4-methylbenzo[d]thiazol-2-amine with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other cellular proteins .

Comparison with Similar Compounds

Substituent Variations on the Biphenyl Carboxamide Core

The biphenyl carboxamide scaffold is highly modular, with activity and physicochemical properties influenced by substituents on the aromatic rings and the attached heterocycle. Key analogs include:

Compound Name Substituent on Amine Group Molecular Weight Yield (%) Key Properties Reference
N-(1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide 1,3-thiazol-2-yl 280.35 N/A logP = 4.01; moderate solubility
N-(5-methyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide 5-methyl-1,3-thiazol-2-yl 294.38* N/A Increased lipophilicity vs. non-methyl
N-(4-fluorophenyl)-benzo[d]thiazole-4-carboxamide 4-fluorophenyl 316.34 90% Kinase inhibition (IC50 < 1 µM)
N-cyclohexyl-[1,1'-biphenyl]-4-carboxamide Cyclohexyl 295.38 69% Enhanced metabolic stability

*Estimated based on structural similarity.

Key Findings :

  • Heterocycle Impact : Benzo[d]thiazole derivatives (e.g., ) exhibit stronger kinase inhibition than simpler thiazoles, suggesting the fused ring enhances target engagement .
  • Amine Substituents : Bulky aliphatic groups (e.g., cyclohexyl) improve metabolic stability but may reduce binding affinity due to steric hindrance .

Physicochemical and ADME Properties

  • logP and Solubility: The methylbenzo[d]thiazole group increases logP compared to non-fused thiazoles (e.g., 4.01 vs. estimated 4.8), aligning with trends in and . This may necessitate formulation adjustments for oral bioavailability .
  • Hydrogen Bonding: The carboxamide group (H-bond donors = 1, acceptors = 3) ensures moderate polar surface area (~60–70 Ų), balancing permeability and solubility .

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on current research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a biphenyl structure with a carboxamide functional group. This structural configuration is critical for its biological activity, as it facilitates interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows for:

  • Hydrogen Bonding : Essential for binding to target proteins.
  • π-π Interactions : Enhances binding affinity to aromatic residues in proteins.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation effectively. The presence of electron-donating groups on the phenyl ring enhances cytotoxicity against various cancer cell lines, as demonstrated in studies where IC50 values were reported below 10 µM for certain analogs .

CompoundCell LineIC50 (µM)
Compound 9A-4311.61 ± 1.92
Compound 10Jurkat1.98 ± 1.22

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Its derivatives exhibited varying degrees of effectiveness against bacterial strains such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values suggest moderate antibacterial activity:

CompoundBacterial StrainMIC (mg/mL)
Compound 1E. coli0.23
Compound 3S. aureus0.47

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the molecular structure significantly impact the biological activity of the compound:

  • Substituents on the Phenyl Ring : The introduction of methyl or halogen substituents at specific positions enhances antitumor and antimicrobial activities.
  • Thiazole Ring Modifications : Variations in the thiazole moiety can either enhance or reduce the biological efficacy depending on their electronic properties.

Case Studies

A recent study focused on a series of thiazole derivatives, including this compound, demonstrated promising results in preclinical models for both cancer and infectious diseases .

Example Study

In vitro assays showed that the compound exhibited significant cytotoxicity against human cancer cell lines with an IC50 value comparable to standard chemotherapeutics like doxorubicin. Additionally, the compound's antibacterial activity was confirmed through disk diffusion assays demonstrating clear zones of inhibition against pathogenic strains.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide with high purity?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including coupling of the benzo[d]thiazole amine with biphenyl carbonyl intermediates. Key steps include:
  • Amide bond formation : Use coupling agents like EDCI/HOBt under inert conditions.
  • Purification : Automated flash chromatography or recrystallization to isolate intermediates and final products .
  • Optimization : Control reaction temperature (e.g., reflux in ethanol/DMF), solvent polarity, and stoichiometric ratios to maximize yields (e.g., 50–84% reported for analogous compounds) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify proton environments and carbon frameworks (e.g., biphenyl aromatic signals at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]+ ~358.4 g/mol) .
  • Infrared Spectroscopy (IR) : Detect functional groups like carboxamide (C=O stretch ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Systematic SAR Studies : Compare analogs with varied substituents (e.g., methyl vs. methoxy groups on the thiazole ring) to isolate structural determinants of activity .
  • Assay Standardization : Use consistent in vitro models (e.g., cancer cell lines) and normalize data to controls to minimize variability .
  • Computational Validation : Molecular docking to assess binding affinity differences across target proteins (e.g., enzymes vs. receptors) .

Q. What computational and experimental methods are effective for studying its interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Predict binding modes with targets like kinases or GPCRs using software (e.g., AutoDock Vina) and crystallographic data .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KDK_D) for target-ligand interactions .
  • Fluorescence Quenching : Monitor conformational changes in proteins upon compound binding .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer :
  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., fluorine) on the biphenyl ring to enhance binding affinity .
  • Bioisosteric Replacement : Replace the thiazole ring with oxazole or imidazole to improve metabolic stability .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic interactions using 3D-QSAR models .

Q. What strategies mitigate challenges in achieving selective inhibition of enzymatic targets?

  • Methodological Answer :
  • Enzyme Kinetics : Compare IC50IC_{50} values against off-target enzymes (e.g., COX-1 vs. COX-2) to assess selectivity .
  • Covalent Modification : Design prodrugs with targeted release mechanisms (e.g., pH-sensitive linkers) .
  • Cryo-EM/Co-crystallography : Resolve compound-enzyme complexes to identify selectivity filters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.